![molecular formula C13H24N2O2 B3005565 Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1780952-23-9](/img/structure/B3005565.png)
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate, also known as ACPD, is a chemical compound that has been extensively studied due to its potential use as a pharmacological tool in scientific research. ACPD is a derivative of piperidine, a cyclic amine that is commonly found in many natural products and synthetic compounds.
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally related compound, was synthesized via an intramolecular lactonization reaction and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).
Molecular Structure Analysis
The compound has a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, and its crystal structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Synthesis of Bioactive Compounds
Intermediate for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Applications in Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Development of Novel Compounds
Creation of Novel Piperidine Derivatives
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents afforded promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
Stereoselective Synthesis for Drug Development
The stereoselective synthesis of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles has potential applications in drug development (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9(8-15)10-7-11(10)14/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPMOKTICLZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1780952-23-9 |
Source
|
Record name | tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.